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Compound of Interest

Compound Name: 3-((4-Methoxybenzyl)oxy)azetidine

CAS No.: 1219980-02-5

Cat. No.: B1392906

Get Quote

Audience: Researchers, Medicinal Chemists, and Process Scientists.[1] Scope: Historical

evolution, physicochemical advantages, modern strain-release synthesis, and clinical

applications.[2][3]

Introduction: The Renaissance of the "Cinderella"
Ring
For over a century, the azetidine ring—a saturated four-membered nitrogen heterocycle—was

the "Cinderella" of medicinal chemistry: neglected, underestimated, and overshadowed by its

five- and six-membered sisters, pyrrolidine and piperidine.[3]

Discovered in 1888 by Siegmund Gabriel and J. Weiner, the azetidine ring was long viewed as

a synthetic curiosity. The difficulty of formation, driven by significant ring strain (~26 kcal/mol)

and unfavorable entropy of cyclization compared to five-membered rings, relegated it to the

back of the catalog.

However, the last decade has witnessed a paradigm shift. The "Azetidine Renaissance" is

driven by two factors:
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The Bioisosteric Imperative: The need to lower lipophilicity (LogD) and improve metabolic

stability without sacrificing potency.[3]

The Strain-Release Revolution: The development of robust methods to access functionalized

azetidines via "spring-loaded" intermediates like 1-azabicyclo[1.1.0]butanes (ABBs).[2][3][4]

This guide dissects the technical machinery behind this resurgence.[3][5]

The Physicochemical Argument: The "Azetidine
Switch"
In drug design, replacing a gem-dimethyl group, a cyclobutane, or a larger heterocycle with an

azetidine ring is a high-impact tactic known as the "Azetidine Switch."[3]

Comparative Physicochemical Profile
The azetidine ring offers a unique balance of high basicity and low lipophilicity. Unlike the

planar amide bond or the chair-form piperidine, the azetidine ring exists in a puckered

conformation, offering distinct exit vectors for substituents.

Table 1: Physicochemical Comparison of Saturated N-Heterocycles
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Property
Azetidine (4-
membered)

Pyrrolidine (5-
membered)

Piperidine (6-
membered)

Impact on
Drug Design

Ring Strain ~26 kcal/mol ~6 kcal/mol ~0 kcal/mol

Drives reactivity;

enables covalent

inhibition.[2][3]

pKa (Conj. Acid) 11.29 11.27 11.22

High basicity

retained; good

solubility at

physiological pH.

[2][3]

LogP 0.14 0.46 0.84

Critical

Advantage:

Significantly

lowers

lipophilicity,

reducing

metabolic

clearance.

Conformation Puckered (~30°) Envelope Chair

Rigidifies

structure;

restricts

conformational

entropy penalty

upon binding.[2]

[3]

Fsp³ Character High High High

Increases

solubility and

"3D-ness" of the

molecule.[2][3]

Data aggregated from standard medicinal chemistry references (e.g., Ritchie et al., Drug

Discov. Today 2009).

The Metabolic Shield
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The azetidine ring is metabolically robust.[4] Unlike piperidines, which are prone to oxidative

metabolism (hydroxylation) at the

-carbon, the steric protection and ring strain of the azetidine often retard P450-mediated
oxidation.[2][3] Furthermore, the lowered LogD reduces non-specific binding and increases the
fraction unbound (

) in plasma.

The Synthetic Core: From Ring Closure to Strain
Release
The history of azetidine synthesis is a journey from "brute force" thermodynamics to "spring-

loaded" kinetics.[2][3]

Historical Evolution[2]
1888 (Gabriel): Thermal ring closure of

-haloamines.[2][3] Low yielding due to polymerization and entropic barriers.[3]

1950s-90s (Beta-Lactam Reduction): Reduction of azetidin-2-ones (beta-lactams).[2][3]

Reliable but required multi-step synthesis of the lactam precursor.

2010s-Present (Strain Release): The use of bicyclo[1.1.0]butanes (BCBs) and 1-

azabicyclo[1.1.0]butanes (ABBs).[2][3] This method utilizes the immense strain energy (~60

kcal/mol) of the bicyclic system to drive the formation of 3-substituted azetidines.[2][3]
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Figure 1: The evolutionary trajectory of azetidine synthesis, moving from thermal cyclization to

strain-release methodologies.[2][3]

Deep Dive: Strain-Release Synthesis via 1-
Azabicyclo[1.1.0]butanes (ABBs)
The most powerful modern method for generating 3-substituted azetidines involves the 1-

azabicyclo[1.1.0]butane (ABB) intermediate.[2][3] This molecule acts as a "spring-loaded"

electrophile.[2][3]

The Mechanism
The central C1-C3 bond of the ABB is highly strained.[2][3] A nucleophile does not attack the

nitrogen; instead, it attacks the bridgehead carbon (C3), breaking the central bond and

relieving the strain to form the azetidine ring. This allows for the rapid installation of diverse

functionality at the 3-position—a historically difficult position to access.[2][3]

Figure 2: Mechanistic pathway of ABB ring opening.[2][3] The nucleophile targets the

bridgehead carbon, driven by the release of bicyclic strain.

Self-Validating Protocol: Modular Synthesis of 3-Aryl
Azetidines
This protocol is adapted from the seminal works of Aggarwal et al. (e.g., Angew.[2][3] Chem.

Int. Ed. 2020) and Baran.[2][3] It is designed to be robust and scalable.[3]

Objective: Synthesis of 3-phenylazetidine from 1-azabicyclo[1.1.0]butane.

Reagents:

Precursor: 2,3-Dibromopropylamine hydrobromide (commercially available).[2]

Base: Phenyllithium (PhLi) or n-Butyllithium (n-BuLi).[2][3]

Electrophile/Trap: In this variant, we use a Grignard reagent or Organolithium as the

nucleophile to open the ring.
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Step-by-Step Methodology:

Generation of ABB (In Situ or Isolated):

Rationale: We first create the strained ABB core by double elimination.

Suspend 2,3-dibromopropylamine HBr (10 mmol) in dry Et₂O (50 mL) at -78°C under

Argon.

Add PhLi (2.2 equiv) dropwise.[2][3] Causality: The first equiv neutralizes the salt; the

second and third equivs perform intramolecular S_N2 reactions to close the two rings.

Warm to 0°C. The ABB is formed.[3] (Note: ABB is volatile; handle with care).[2][3]

Strain-Release Arylation:

Rationale: We use the high energy of the C-N bond cleavage to drive C-C bond formation.

To the ABB solution (at 0°C), add Phenylmagnesium bromide (PhMgBr, 1.2 equiv) in THF.

Critical Step: Transition metal catalysis is often required for efficient coupling if not using

highly reactive organolithiums. Add catalytic CuI (10 mol%) if using Grignards.[2][3]

Stir for 2-4 hours. The nucleophile attacks C3, opening the bridge bond.

Quench and Isolation:

Quench with saturated NH₄Cl.[3]

Extract with DCM.[3] The product is the N-protected or free azetidine depending on the

specific workup (often trapped as the HCl salt or N-Boc derivative for stability).[2][3]

Validation Check:

NMR: Look for the disappearance of the characteristic high-field ABB bridgehead protons

and the appearance of the azetidine C2/C4 protons (typically

3.5-4.5 ppm) and the new C3 proton.
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Mass Spec: Confirm M+1 for 3-phenylazetidine.

Case Studies in Drug Development
The azetidine ring is no longer theoretical; it is a clinical reality.[3]

Baricitinib (Olumiant)[2][3]
Indication: Rheumatoid Arthritis (JAK1/JAK2 inhibitor).[2][3]

Role of Azetidine: The azetidine ring serves as a rigid linker connecting the ethylsulfonyl

group and the pyrazole-pyrrolo[2,3-d]pyrimidine core.[2][3]

Structural Insight: The 3-position substitution pattern creates a specific vector that positions

the inhibitor within the ATP-binding pocket of the JAK enzyme.[2][3]

Key Synthetic Step: The synthesis typically utilizes tert-butyl 3-oxoazetidine-1-carboxylate.[2]

[3][6] A Horner-Wadsworth-Emmons (HWE) reaction installs the cyanomethylene group,

followed by conjugate addition.[2][3] This highlights the utility of azetidin-3-one as a pivotal

building block.[2][3]

Cobimetinib (Cotellic)[2][3][8]
Indication: Melanoma (MEK inhibitor).[2][3]

Role of Azetidine: Contains a highly functionalized 3-hydroxy-3-(piperidin-2-yl)azetidine

moiety.[2][3]

Structural Insight: The azetidine ring here is part of a spiro-like or highly congested system

that fills a specific hydrophobic pocket in MEK, preventing RAF-mediated phosphorylation.[2]

[3] The hydroxyl group provides a critical hydrogen bond anchor.

References
Gabriel, S., & Weiner, J. (1888). Ueber das Propylenimin. Berichte der deutschen

chemischen Gesellschaft. Link

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://newdrugapprovals.org/tag/baricitinib/
https://pubs.acs.org/doi/10.1021/acsomega.3c00100
https://newdrugapprovals.org/tag/baricitinib/
https://pubs.acs.org/doi/10.1021/acsomega.3c00100
https://newdrugapprovals.org/tag/baricitinib/
https://pubs.acs.org/doi/10.1021/acsomega.3c00100
https://newdrugapprovals.org/tag/baricitinib/
https://pubs.acs.org/doi/10.1021/acsomega.3c00100
https://newdrugapprovals.org/tag/baricitinib/
https://www.researchgate.net/publication/303144434_An_Efficient_Synthesis_of_Baricitinib
https://pubs.acs.org/doi/10.1021/acsomega.3c00100
https://newdrugapprovals.org/tag/baricitinib/
https://pubs.acs.org/doi/10.1021/acsomega.3c00100
https://newdrugapprovals.org/tag/baricitinib/
https://pubs.acs.org/doi/10.1021/acsomega.3c00100
https://newdrugapprovals.org/tag/baricitinib/
https://pubs.acs.org/doi/10.1021/acsomega.3c00100
https://newdrugapprovals.org/tag/baricitinib/
https://pubs.acs.org/doi/10.1021/acsomega.3c00100
https://newdrugapprovals.org/tag/baricitinib/
https://www.google.com/url?sa=E&q=https%3A%2F%2Fchemistry-europe.onlinelibrary.wiley.com%2Fdoi%2Fabs%2F10.1002%2Fcber.18880210295
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1392906?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fawcett, A., et al. (Aggarwal Group). (2019). Strain-Release-Driven Reactivity of 1-

Azabicyclo[1.1.0]butanes. Journal of the American Chemical Society.[3] Link[2][3]

Gianatassio, R., et al. (2019). Strain-Release Amination of 1-Azabicyclo[1.1.0]butanes.

Science. Link[2][3]

DrugBank Online.Baricitinib Entry. Link[2][3]

Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on

physicochemical properties and attrition. Drug Discovery Today. Link

Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of

azetidines: strain-driven character of the four-membered heterocycle. Organic &

Biomolecular Chemistry. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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